

Acyclovir-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Acyclovir-d4

Cat. No.: B602433

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An in-depth examination of the properties and applications of the deuterated analogue of Acyclovir for precise quantification in research and drug development.

This technical guide provides essential information on **Acyclovir-d4**, a deuterated form of the antiviral drug Acyclovir. Designed for researchers, scientists, and drug development professionals, this document details its physicochemical properties, and its primary application as an internal standard in bioanalytical assays.

Core Physicochemical Data

Acyclovir-d4 is a stable isotope-labeled version of Acyclovir, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a higher molecular weight compared to the parent compound, while maintaining identical chemical properties. This characteristic is crucial for its use in mass spectrometry-based quantification methods.

Property	Value	Source
CAS Number	1185179-33-2	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₈ H ₇ D ₄ N ₅ O ₃	[1] [2] [4] [5] [6]
Molecular Weight	229.23 g/mol	[3] [4] [5] [6] [7]

Application in Bioanalytical Methods

Acyclovir-d4 is primarily utilized as an internal standard for the quantification of Acyclovir in biological matrices such as plasma, serum, and tissue samples.[\[1\]](#)[\[3\]](#) Its utility is particularly

prominent in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The co-elution of **Acyclovir-d4** with the unlabeled Acyclovir allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Acyclovir in Plasma using LC-MS/MS with **Acyclovir-d4** as an Internal Standard

This section outlines a typical experimental protocol for the determination of Acyclovir concentrations in human plasma.

1. Sample Preparation:

- Aliquots of plasma samples are thawed.
- A known concentration of **Acyclovir-d4** (internal standard) is spiked into each plasma sample, standard, and quality control sample.
- Protein precipitation is performed by adding a solvent such as acetonitrile or methanol to the plasma samples.
- The samples are vortexed and then centrifuged to pellet the precipitated proteins.
- The resulting supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
- The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC): The reconstituted sample is injected onto a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate Acyclovir and **Acyclovir-d4** from other plasma components.

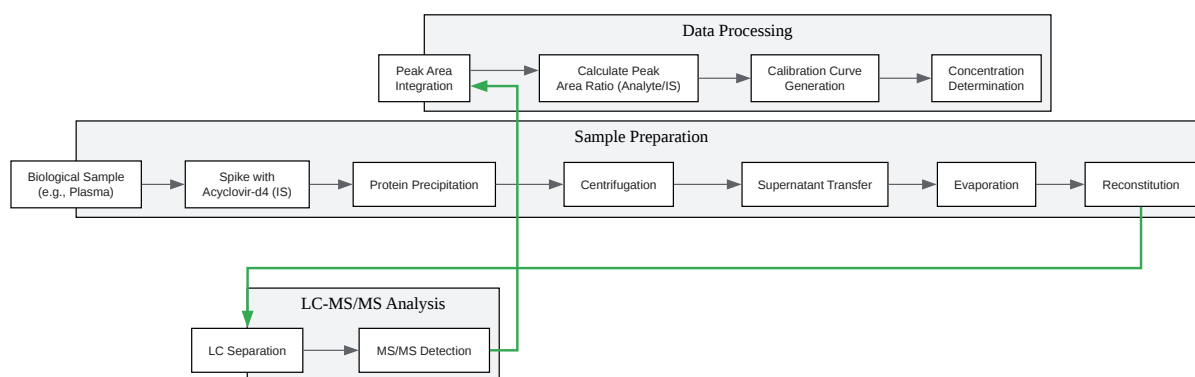
- Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM). The precursor-to-product ion transitions for Acyclovir and **Acyclovir-d4** are monitored.

3. Data Analysis:

- The peak areas of the analyte (Acyclovir) and the internal standard (**Acyclovir-d4**) are determined from the chromatograms.
- A calibration curve is constructed by plotting the ratio of the peak area of Acyclovir to the peak area of **Acyclovir-d4** against the known concentrations of the calibration standards.
- The concentration of Acyclovir in the unknown samples is calculated from the calibration curve using the measured peak area ratios.

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of Acyclovir in a biological sample using **Acyclovir-d4** as an internal standard.



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Workflow for Acyclovir quantification.

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